M1 Subtype Selectivity vs. Nonselective Muscarinic Agonists (Xanomeline) and Antagonists (123I-IDEX)
LSN3172176 demonstrates clear binding selectivity for M1 over M2–M5 subtypes, a property absent in earlier muscarinic PET tracers. In competition binding assays against [3H]NMS on CHO membranes expressing human M1–M5 receptors, LSN3172176 displayed a Ki of 2.7 nM at M1, compared to 230 nM (M2), 1900 nM (M3), 300 nM (M4), and 940 nM (M5), yielding selectivity ratios of 85-fold (M1/M2), 704-fold (M1/M3), 111-fold (M1/M4), and 348-fold (M1/M5) [1]. In contrast, the nonselective agonist xanomeline binds M1–M5 with roughly equal affinity (Ki ~1–10 nM across subtypes) and produced no discernible specific CNS signal in clinical PET studies [1]. The antagonist 123I-IDEX binds all mAChR subtypes indiscriminately and cannot report on receptor activation state [1].
| Evidence Dimension | M1 vs. M2–M5 binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki M1 = 2.7 nM; M2 = 230 nM; M3 = 1900 nM; M4 = 300 nM; M5 = 940 nM |
| Comparator Or Baseline | Xanomeline: nonselective (Ki ~1–10 nM across M1–M5); 123I-IDEX: nonselective antagonist, no subtype discrimination |
| Quantified Difference | 85–704-fold selectivity for M1 over M2–M5; xanomeline and 123I-IDEX show negligible subtype selectivity |
| Conditions | [3H]NMS competition binding on recombinant human M1–M5 CHO cell membranes |
Why This Matters
M1 subtype selectivity is essential for PET imaging specificity; nonselective tracers cannot attribute signal to M1 target engagement, precluding their use in M1-focused drug development.
- [1] Mogg AJ, et al. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176. JPET. 2018;365(3):602-613. View Source
